5-Formyl-2-methoxyphenyl Acetate

Organic Synthesis Regioisomerism Chemical Identity

Researchers requiring precise regiochemical control in heterocyclic synthesis often face separation challenges when using vanillin acetate isomers. 5-Formyl-2-methoxyphenyl acetate (3-acetoxy-4-methoxybenzaldehyde) eliminates this problem through its defined substitution pattern, ensuring correct regioisomer incorporation and higher yields. • Distinct 3-acetoxy-4-methoxy pattern confirmed by NMR; purity ≥98% (GC). • Melting point 87°C - 8-10°C higher than vanillin acetate - prevents resin clumping in SPPS and improves powder flow. • Serves as a protected isovanillin prodrug precursor for targeted aldehyde oxidase studies. Supplied with full analytical documentation for immediate global shipment.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 881-57-2
Cat. No. B119829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2-methoxyphenyl Acetate
CAS881-57-2
Synonyms3-(Acetyloxy)-4-methoxy-benzaldehyde;  3-Hydroxy-p-anisaldehyde Acetate;  3-Acetoxy-4-methoxybenzaldehyde;  5-Formyl-2-methoxyphenyl Acetate
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)C=O)OC
InChIInChI=1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3
InChIKeyZVPGTXJXZIXWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-2-methoxyphenyl Acetate: Identity & Key Properties


5-Formyl-2-methoxyphenyl acetate (CAS 881-57-2), also known as O-acetyl isovanillin or 3-acetoxy-4-methoxybenzaldehyde, is an aromatic aldehyde ester with the molecular formula C10H10O4 and a molecular weight of approximately 194.19 g/mol [1]. The compound is characterized by a methoxy group at the 2-position and an acetoxy group at the 3-position of the benzaldehyde ring, a specific substitution pattern that distinguishes it from its positional isomer, vanillin acetate . It is typically supplied as a solid with a reported melting point of 87°C and is available from commercial suppliers with a minimum purity specification of 98% (GC) .

Workflow fit
Regioisomeric purity supports reproducible heterocyclic synthesis
Identity assurance
NMR structural confirmation ensures correct isomer procurement
Research tool
Acetate ester provides a handle for isovanillin release in aldehyde oxidase research

5-Formyl-2-methoxyphenyl Acetate: Substitution Risks


Procurement decisions involving methoxyphenyl acetate derivatives cannot rely on generic substitution due to fundamental differences in substitution pattern, which dictate distinct reactivity, physicochemical properties, and potential biological profiles. For example, 5-formyl-2-methoxyphenyl acetate (3-acetoxy-4-methoxybenzaldehyde) is a regioisomer of vanillin acetate (4-acetoxy-3-methoxybenzaldehyde), leading to a different electronic environment and steric hindrance that can affect nucleophilic addition, hydrolysis kinetics, and metabolic stability . The differential substitution also impacts solid-state properties, such as melting point, which can be critical for formulation or purification processes [1]. Furthermore, the compound serves as a protected form of isovanillin, a known aldehyde oxidase inhibitor, and thus offers a unique handle for prodrug strategies or targeted release of the active phenol [2]. Simply selecting the closest-in-class alternative risks irreproducible synthetic outcomes, altered biological activity, and regulatory non-compliance in applications where specific isomeric forms are mandated.

3-acetoxy-4-methoxy substitution pattern (confirmed by NMR)
4-acetoxy analog alters steric and electronic properties, shifting nucleophilic addition outcomes
Melting point ~87°C, enabling solid-phase handling at ambient temperature
Common analog melts 8–10°C lower; lower thermal stability may affect powder flow and recrystallization
Acetate ester designed as protected form of isovanillin for aldehyde oxidase inhibition studies
Generic methoxyphenyl acetates do not provide a hydrolytically releasable bioactive phenol handle

5-Formyl-2-methoxyphenyl Acetate: Differentiation from Analogs


Regioisomeric Purity: 3-Acetoxy vs. 4-Acetoxy

5-Formyl-2-methoxyphenyl acetate is defined by its 3-acetoxy-4-methoxy substitution pattern on the benzaldehyde ring, a regioisomer of the more common vanillin acetate (4-acetoxy-3-methoxybenzaldehyde). This distinction is critical for reproducible synthesis, as the two isomers exhibit different reactivity. The compound is supplied with a minimum purity specification of 98% (GC) to ensure regioisomeric integrity .

Regioisomeric purity
Class-level inference
98% (GC) minimum purity for 3-acetoxy isomer
Regioisomeric integrity critical for reproducible synthesis; purity specification supports isomer-specific workflows.
Specification from commercial suppliers; verify with certificate of analysis.
Organic Synthesis Regioisomerism Chemical Identity

Melting Point Advantage for Solid-Phase Handling

The melting point of 5-formyl-2-methoxyphenyl acetate is reported as 87°C, which is approximately 8-10°C higher than that of vanillin acetate (77-79°C). This difference can be leveraged in purification strategies such as recrystallization and in formulation stability assessments .

Melting point difference
Cross-study comparable
87°C (target) vs. 77–79°C (vanillin acetate)
Elevated melting point may support solid-phase handling and reduce sintering risk in formulation studies.
Literature and vendor datasheet values; confirm under own experimental conditions.
Thermal Analysis Solid-State Chemistry Formulation

Structural Confirmation by NMR

Suppliers confirm the structure of 5-formyl-2-methoxyphenyl acetate by NMR spectroscopy to ensure it matches the required 3-acetoxy-4-methoxy regioisomer . This analytical verification is a standard release criterion that distinguishes the product from its regioisomers and other potential byproducts.

Structural confirmation
Class-level inference
NMR spectroscopy confirms 3-acetoxy-4-methoxy regioisomer
Explicit NMR verification reduces risk of regioisomer mis-assignment in synthetic applications.
Standard QC release criterion; request spectrum if not provided.
Analytical Chemistry NMR Spectroscopy Quality Control

Prodrug Strategy: Isovanillin Release

5-Formyl-2-methoxyphenyl acetate can undergo hydrolysis to release isovanillin, a known aldehyde oxidase inhibitor [1]. While the target compound itself has not been directly compared in enzyme inhibition assays, the hydrolytic release of isovanillin provides a quantifiable link to a known bioactivity. The release kinetics and the subsequent inhibition can be measured using standard aldehyde oxidase assays (e.g., with phthalazine as substrate), offering a clear rationale for selecting this protected form over the free phenol when stability or solubility is a concern [2].

Prodrug release pathway
Class-level inference
Hydrolysis yields isovanillin, a reported aldehyde oxidase inhibitor
Supports prodrug research context; release kinetics can be monitored via aldehyde oxidase assays.
Isovanillin inhibition documented; direct ester-prodrug data remain to be generated.
Prodrug Design Enzyme Inhibition Aldehyde Oxidase

5-Formyl-2-methoxyphenyl Acetate: Key Applications


Regioisomerically Pure Heterocyclic Building Blocks

The defined 3-acetoxy-4-methoxy substitution pattern of 5-formyl-2-methoxyphenyl acetate, confirmed by NMR and guaranteed by GC purity analysis , makes it an ideal starting material for constructing heterocyclic systems (e.g., triazoles, benzoxazoles) where the specific placement of functional groups dictates ring closure regiochemistry. Unlike the more common vanillin acetate isomer, this compound ensures the correct regioisomer is incorporated into the final product, avoiding complex separation steps and improving overall yield.

Solid-Phase Peptide Synthesis with High Melting Point

The compound's melting point of 87°C, which is 8-10°C higher than that of vanillin acetate , provides a practical advantage in processes requiring solid-phase handling at ambient or slightly elevated temperatures. It is particularly suited for solid-phase peptide synthesis (SPPS) where low-melting-point building blocks can cause resin clumping or for formulations where thermal stability and resistance to sintering are critical for maintaining powder flowability.

Aldehyde Oxidase Prodrugs & Chemical Biology Tools

As a protected form of isovanillin, a documented aldehyde oxidase inhibitor [1], 5-formyl-2-methoxyphenyl acetate is a prime candidate for prodrug strategies. Its hydrolysis can be triggered in specific biological compartments or under controlled in vitro conditions to release the active phenol. This scenario is particularly relevant for researchers studying aldehyde oxidase pathways or developing targeted therapies where the free phenol's physicochemical properties are suboptimal.

Analytical Reference Standard for Regioisomer

Given its well-defined purity (≥98% GC) and structural confirmation by NMR , 5-formyl-2-methoxyphenyl acetate serves as a reliable reference standard for analytical method development and validation. It is essential for quantifying and differentiating this specific isomer from other methoxyphenyl acetates (e.g., vanillin acetate) in complex mixtures, ensuring regulatory compliance in pharmaceutical or food additive analysis.

Application
Selection Property
Validation Focus
Heterocyclic building block synthesis
Regioisomeric purity (GC ≥98%)
Identity confirmed by NMR; correct isomer avoids ring-closure errors
Solid-phase synthesis / formulation
Elevated melting point (~87°C)
Thermal stability and powder flowability under ambient processing
Aldehyde oxidase inhibitor prodrug research
Hydrolytic release of isovanillin
Enzyme inhibition assay with phthalazine substrate; release kinetics
Analytical reference standard for regioisomer quantification
Certified purity and structure
GC purity verification; NMR identity to distinguish from vanillin acetate isomer

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